Structural Uniqueness and Purity Threshold: Defining 121105-78-0 Against Pyrido[1,2-a]benzimidazole Analogs
The primary differentiator for this compound is its precise molecular architecture. According to the authoritative CAS Common Chemistry database, the compound's identity is defined by a specific InChIKey (AKFXQYMORAUSBD-UHFFFAOYSA-N) and canonical SMILES notation (N#CC=1C2=NC=3C=CC=CC3N2C(Cl)=CC1C) [1]. This is the only structure corresponding to CAS 121105-78-0. For procurement, this structural uniqueness is further validated by a minimum purity specification of 98% (HPLC/GC) as provided by commercial suppliers , and an alternative grade of ≥95% . These purity levels are essential benchmarks for ensuring reliable and reproducible synthetic outcomes when using this scaffold.
| Evidence Dimension | Structural Identity and Purity |
|---|---|
| Target Compound Data | CAS 121105-78-0; InChIKey: AKFXQYMORAUSBD-UHFFFAOYSA-N; Purity: 95-98% (HPLC, GC). |
| Comparator Or Baseline | Other pyrido[1,2-a]benzimidazole analogs (e.g., N-methyl or N-phenyl substituted variants). |
| Quantified Difference | Exact mass: 241.040675 g/mol (vs. other pyrido[1,2-a]benzimidazoles). Purity: ≥95% (baseline threshold for reliable use as a synthetic intermediate). |
| Conditions | N/A |
Why This Matters
Procuring a compound with a validated identity and high purity is non-negotiable for reproducible research and avoiding downstream synthetic failures.
- [1] CAS Common Chemistry. (2024). 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. American Chemical Society. View Source
